Imazaquin-sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

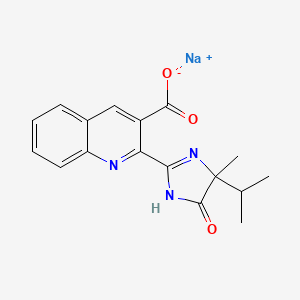

Imazaquin-sodium, also known as this compound, is a useful research compound. Its molecular formula is C17H16N3NaO3 and its molecular weight is 333.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Herbicidal Applications

Imazaquin-sodium is widely utilized in the agricultural sector for its ability to control a broad spectrum of weeds. It is particularly effective against:

- Annual grasses : Including species such as barnyardgrass and crabgrass.

- Broadleaf weeds : Such as pigweed and morning glory.

The compound works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This mode of action makes it effective even at low concentrations, allowing for reduced application rates compared to other herbicides.

Soil Retention and Mobility

This compound exhibits moderate persistence in soil, with a half-life of approximately 60 days. Its retention in soil is influenced by several factors:

- pH Levels : The adsorption rate increases at lower pH levels due to stronger hydrogen bonds with soil humic acids.

- Sorption Coefficient : A higher sorption coefficient indicates a greater tendency to bind to soil particles, which can reduce its mobility and potential leaching into groundwater .

Case Study: Soil Interaction

A study highlighted that imazaquin's interaction with soil humic acids is significantly affected by environmental pH, demonstrating that lower pH levels enhance its adsorption, thereby limiting its movement through the soil profile . This characteristic is particularly beneficial for reducing off-target effects and ensuring that the herbicide remains active in the desired treatment area.

Acute Toxicity Assessments

Research has shown that this compound has low acute toxicity across various exposure routes (oral, dermal, inhalation). It has been classified as a mild irritant to skin but non-irritating to eyes .

Key findings from toxicity studies include:

- Dermal Sensitization : In studies involving guinea pigs, imazaquin was determined to be a non-sensitizer, indicating minimal risk of allergic reactions upon skin contact .

- Chronic Exposure Risks : Long-term studies have established a chronic reference dose of 0.25 mg/kg/day based on observed effects at higher doses . There were no significant developmental or reproductive effects noted in animal studies.

Regulatory Perspectives

The Environmental Protection Agency (EPA) has conducted extensive evaluations on this compound, concluding that its use meets safety standards for human health and the environment. The risk assessments considered factors such as potential exposure through food and water, confirming that aggregate risks are within acceptable limits .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Herbicidal Efficacy | Effective against annual grasses and broadleaf weeds |

| Soil Interaction | Moderate persistence; adsorption influenced by pH |

| Acute Toxicity | Low toxicity; mild skin irritant |

| Chronic Exposure | NOAEL established at 25 mg/kg/day |

| Regulatory Status | Meets EPA safety standards |

化学反応の分析

Hydrolysis and Degradation Pathways

Imazaquin-sodium undergoes hydrolysis under alkaline conditions, primarily at the imidazolinone ring. In aqueous environments with a pH ≈ 10, degradation follows first-order kinetics with a half-life (t1/2) of 11–12 days at 25°C . This reaction is catalyzed by hydrotalcite (HT) clays, which accelerate ring opening to form 2-[1-carbamoyl-1,2-dimethylpropyl)-carbamoyl]-3-quinolinecarboxylic acid , a non-phytotoxic metabolite .

| Condition | Half-Life (t1/2) | Major Product | Catalytic Agent |

|---|---|---|---|

| pH 10, 25°C | 11–12 days | 3-Quinolinecarboxylic acid derivative | Hydrotalcite |

| Dark, aqueous control | No significant degradation | — | — |

The degradation product was confirmed via HPLC-MS/MS analysis, showing fragments at m/z 285.1, 313.1, and 330.1 .

Adsorption-Desorption Dynamics

This compound interacts strongly with organo-clays, particularly HDTMA-modified montmorillonite (SA-HDTMA) , via:

-

Hydrophobic interactions between the quinolone group and HDTMA’s hydrocarbon chains.

-

Electrostatic attraction between the anionic herbicide and cationic quaternary ammonium groups .

Adsorption Efficiency

| Clay Material | Adsorption Efficiency (% Ads) | Key Mechanism |

|---|---|---|

| SA-HDTMA | >95% | Hydrophobic + electrostatic |

| Pristine montmorillonite | <1% | Electrostatic repulsion (anionic clay) |

Adsorption reversibility is low (<15% desorption in water), making SA-HDTMA a viable carrier for controlled release .

Stability in Formulations

This compound exhibits formulation-dependent stability:

-

HT-clay formulations : Rapid degradation due to HT’s catalytic activity .

-

SA-HDTMA formulations : Enhanced stability with >85% recovery after 1 month under dark, dry conditions .

Stability Comparison

| Formulation | Degradation Rate | Key Factor |

|---|---|---|

| HT-imazaquin | High | Alkaline pH + catalytic HT layers |

| SA-HDTMA-imazaquin | Low | Hydrophobic encapsulation |

Environmental Mobility

Column leaching experiments show that SA-HDTMA formulations reduce this compound mobility by 60–70% compared to free herbicide . This is critical for minimizing groundwater contamination.

Structural Reactivity Insights

The imidazolinone ring’s susceptibility to hydrolysis is attributed to:

特性

CAS番号 |

81335-46-8 |

|---|---|

分子式 |

C17H16N3NaO3 |

分子量 |

333.32 g/mol |

IUPAC名 |

sodium;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylate |

InChI |

InChI=1S/C17H17N3O3.Na/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);/q;+1/p-1 |

InChIキー |

NAGWPMWBTLVULC-UHFFFAOYSA-M |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+] |

正規SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+] |

Key on ui other cas no. |

81335-46-8 |

同義語 |

2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid imazaquin imazaquin, (+)-isomer imazaquin, (+-)-isomer imazaquin, (-)-isomer imazaquin, calcium salt imazaquin, monoammonium salt imazaquin, monopotassium salt imazaquin, monosodium salt imazaquin-ammonium imazaquin-sodium |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。